molecular formula C15H14FNO2 B1438240 N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine CAS No. 1020973-31-2

N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine

Cat. No.: B1438240
CAS No.: 1020973-31-2
M. Wt: 259.27 g/mol
InChI Key: DVFHLLSPLNIERZ-GZTJUZNOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine typically involves the reaction of 4-fluorobenzyl alcohol with 4-hydroxyacetophenone under specific conditions to form an intermediate compound. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Mechanism of Action

The mechanism of action of N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects . The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxylamine derivatives with different substituents on the phenyl rings, such as:

Uniqueness

N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity .

Properties

IUPAC Name

(NE)-N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-11(17-18)13-4-8-15(9-5-13)19-10-12-2-6-14(16)7-3-12/h2-9,18H,10H2,1H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFHLLSPLNIERZ-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine
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N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine
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N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine
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N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine
Reactant of Route 6
N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine

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